1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with two methyl groups, a methoxyacetamido group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE typically involves the esterification of 1,3-dimethyl-5-aminoisophthalic acid with methoxyacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1,3-dimethyl-5-(2-methoxyacetamido)benzene-1,3-dicarboxylic acid.
Reduction: Formation of 1,3-dimethyl-5-(2-methoxyacetamido)benzene-1,3-dimethanol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-AMINOISOPHTHALATE: Similar structure but lacks the methoxyacetamido group.
1,3-DIMETHYL 5-(2-HYDROXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE: Similar structure but has a hydroxyacetamido group instead of a methoxyacetamido group.
Uniqueness
1,3-DIMETHYL 5-(2-METHOXYACETAMIDO)BENZENE-1,3-DICARBOXYLATE is unique due to the presence of the methoxyacetamido group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential bioactivity compared to its analogs .
Properties
IUPAC Name |
dimethyl 5-[(2-methoxyacetyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-18-7-11(15)14-10-5-8(12(16)19-2)4-9(6-10)13(17)20-3/h4-6H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVVARPSDBTSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.